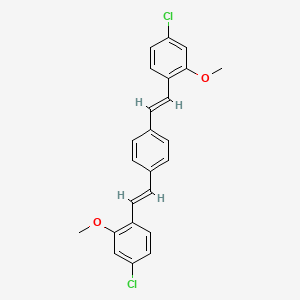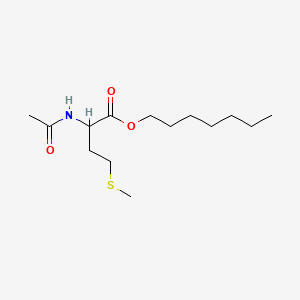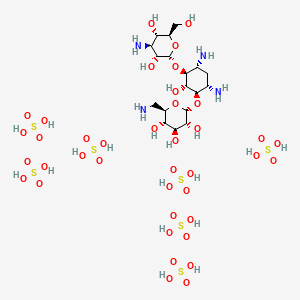
Kanamycin A heptakis(sulphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanamycin A heptakis(sulphate) is a derivative of kanamycin A, an aminoglycoside antibiotic. Kanamycin A is known for its effectiveness against a wide range of bacterial infections, including those caused by Escherichia coli, Proteus species, Enterobacter aerogenes, Klebsiella pneumoniae, Serratia marcescens, and Acinetobacter species . It is commonly used in clinical settings to treat severe bacterial infections and tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kanamycin A is typically isolated from the bacterium Streptomyces kanamyceticus . The preparation of kanamycin A heptakis(sulphate) involves the reaction of kanamycin A with sulfuric acid to form the heptakis(sulphate) salt. The reaction conditions include dissolving kanamycin A in water and adding sulfuric acid under controlled temperature and pH conditions to ensure complete sulfation .
Industrial Production Methods: Industrial production of kanamycin A heptakis(sulphate) follows a similar process but on a larger scale. The process involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by purification and sulfation to obtain the heptakis(sulphate) salt. The final product is then crystallized, dried, and packaged for use .
Analyse Des Réactions Chimiques
Types of Reactions: Kanamycin A heptakis(sulphate) undergoes various chemical reactions, including:
Oxidation: Kanamycin A can be oxidized to form different derivatives, which may have altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups on kanamycin A, potentially affecting its activity.
Substitution: Substitution reactions, such as acetylation, can occur at the amino groups of kanamycin A, leading to modified derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Acetylation can be achieved using acetic anhydride under mild conditions.
Major Products: The major products formed from these reactions include various kanamycin derivatives with modified antibacterial properties .
Applications De Recherche Scientifique
Kanamycin A heptakis(sulphate) has a wide range of applications in scientific research:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Tobramycin: Similar to kanamycin but more effective against Pseudomonas aeruginosa.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness: Kanamycin A heptakis(sulphate) is unique due to its specific sulfation, which may enhance its solubility and stability compared to other aminoglycosides. This modification can also influence its pharmacokinetic properties and antibacterial activity .
Propriétés
Numéro CAS |
94108-19-7 |
|---|---|
Formule moléculaire |
C18H50N4O39S7 |
Poids moléculaire |
1171.1 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O11.7H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;7*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;7*(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;;;;;/m1......./s1 |
Clé InChI |
BXURHQZDJMPGHT-ROEJTCLISA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



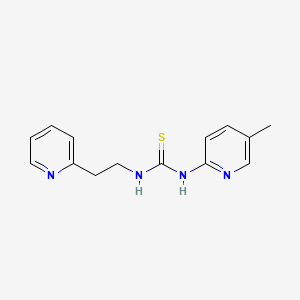
![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)

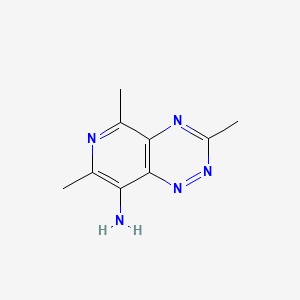


![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)

